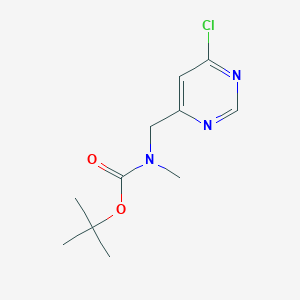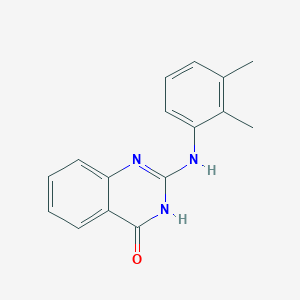![molecular formula C19H22O B15065716 2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran CAS No. 62096-42-8](/img/structure/B15065716.png)
2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran is a complex organic compound with a unique structure that includes an indeno-pyran core
Preparation Methods
The synthesis of 2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrido[1,2,4]triazine with malononitrile and a cyclic CH-acid in ethanol under reflux conditions . The reaction mixture is then cooled and filtered to obtain the crude product, which is further purified.
Chemical Reactions Analysis
2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in both therapeutic and industrial applications.
Comparison with Similar Compounds
2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran can be compared to other similar compounds, such as:
Naphthopyran derivatives: These compounds also contain a pyran ring and have similar photochromic properties.
Pyrazine derivatives: Compounds like 2,5-dimethyl-3-(3-methylbutyl)pyrazine share structural similarities but differ in their chemical behavior and applications.
The uniqueness of this compound lies in its specific indeno-pyran structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62096-42-8 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,4-dimethyl-3-(3-methylbutyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C19H22O/c1-12(2)9-10-16-13(3)19-17-8-6-5-7-15(17)11-18(19)20-14(16)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
SACAJCQQJRJZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1CCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)
![1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B15065666.png)
![2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B15065670.png)

![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)

![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)



![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)
![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
